molecular formula C10H12O2 B1218065 1'-Hydroxyestragole CAS No. 51410-44-7

1'-Hydroxyestragole

Cat. No. B1218065
CAS RN: 51410-44-7
M. Wt: 164.2 g/mol
InChI Key: RUPMSBPCFQDMAY-UHFFFAOYSA-N
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Description

1’-Hydroxyestragole, also known as 1-(4-methoxyphenyl)prop-2-en-1-ol, belongs to the class of organic compounds known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof .


Synthesis Analysis

The synthesis of 1’-Hydroxyestragole involves the hydroxylation of estragole via human liver cytochrome P450 . This process is explored using computational methodology, with density functional theory (DFT)-based calculations employed to explore the cytochrome P450–catalyzed mechanism at the C1 position aliphatic hydroxylation of estragole .


Molecular Structure Analysis

The molecular structure of 1’-Hydroxyestragole is analyzed through the reaction mechanism of conversion of estragole to the hydroxylated metabolite . The overall reaction energy profile, electronic configuration, and 3D structure of all intermediates, transition states, and product complexes formed during the reaction are investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1’-Hydroxyestragole include a boiling point of 129-130 °C at a pressure of 12 Torr .

Scientific Research Applications

Biomedical Applications of Hydroxyapatite

Hydroxyapatite (HA) is a calcium phosphate biomaterial that closely resembles the structure and chemical composition of natural bone, making it an ideal candidate for various biomedical applications. Due to its bioactive and biocompatible properties, HA has seen widespread use in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems. Recent advances in the synthesis, functionalization, and biomedical applications of HA include its roles in magnetic resonance imaging, controlled delivery of therapeutic drugs, cell separation, bioimaging, and hyperthermia treatment. These advancements highlight HA's importance not only in traditional fields such as implants and coatings but also in emerging areas like composites and ceramic materials (Haider et al., 2017).

Environmental Remediation with Hydroxyapatite

Hydroxyapatite (HAp) has demonstrated significant potential in the treatment of air, water, and soil pollution. Its structure and properties, such as high adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it a valuable resource for environmental management. HAp's use as an adsorbent for wastewater and soil treatment showcases its viability as an environmental remediation material. Its applications extend to catalysis, acting as a catalyst, photocatalyst, or active phase support, thus underlining the benefits of employing hydroxyapatite in air, water, and soil clean-up efforts (Ibrahim et al., 2020).

Hydroxyapatite in Drug Delivery and Tissue Engineering

The use of hydroxyapatite (HA) in drug delivery and tissue engineering has been a focus of recent research due to its bioactivity, biocompatibility, and structural resemblance to natural bone. HA has been utilized as inorganic building blocks for tissue engineering and as nanofillers blended with polymers. Various methods, including ion doping or surface modification, have been employed to prepare functionalized HA for applications in bone tissue engineering. These advancements not only demonstrate the versatility of HA in biomedical applications but also highlight its potential in developing new, innovative solutions for healthcare challenges (Shi et al., 2021).

Safety And Hazards

1’-Hydroxyestragole is harmful if swallowed and may cause an allergic skin reaction . It is suspected of causing genetic defects and is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research on 1’-Hydroxyestragole could focus on further exploring the reaction mechanism of conversion of estragole to the hydroxylated metabolite . Additionally, the effect of co-exposure to estragole and (mixtures of) different flavonoids on the bioactivation in vivo could be investigated .

properties

IUPAC Name

1-(4-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPMSBPCFQDMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020723
Record name 1'-Hydroxyestragole
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Hydroxyestragole

CAS RN

51410-44-7
Record name 1′-Hydroxyestragole
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Record name 1'-Hydroxyestragole
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Record name 1'-Hydroxyestragole
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Record name 1-(4-methoxyphenyl)prop-2-en-1-ol
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Synthesis routes and methods I

Procedure details

Instead of the cinnamyl bromide, the chloride may also be used. Illustrative of its preparation is the following procedure: To the Grignard reagent, prepared from 2.25 g of magnesium, 9.75 g of vinyl bromide and 50 ml of tetrahydrofuran, the solution of 10.2 g of 4-methoxybenzaldehyde in 75 ml of diethyl ether is added dropwise while stirring under nitrogen and cooling with ice. The mixture is stirred for 2 hours at room temperature, again cooled, and 12 ml of saturated aqueous ammonium chloride are added dropwise. The resulting suspension is filtered, the filtrate dried and evaporated, to yield the 4-methoxy-α-vinylbenzyl alcohol.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Three
Quantity
9.75 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Four
Quantity
75 mL
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solvent
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of p-anisaldehyde (1.54 ml) in tetrahydrofuran (20 ml) at −10° C. under argon was added dropwise vinyl magnesium bromide (1 M in THF, 12.5 ml). The solution was stirred overnight at room temperature and quenched by addition of saturated aqueous ammonium chloride (20 ml). The organic phase was separated, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (SiO2, ethyl acetate:cyclohexan 7:3) to give 1.05 g of the desired product as a colorless oil (51%) which was characterized by its mass and NMR spectra.
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods III

Procedure details

p-anisaldehyde (136 mg) was mixed with THF (4 ml) and further mixed with vinylmagnesium bromide (1 N solution) (4 mL), followed by stirring for 12 hours to obtain the title compound (195 mg).
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
433
Citations
NR Drinkwater, EC Miller, JA Miller… - Journal of the National …, 1976 - academic.oup.com
… the glucuronide) of 1′-hydroxyestragole. Estragole and its 1… dose of 4.4 µmoles of 1′-hydroxyestragole, 70% developed … 1′-hydroxysafrole and 1′-hydroxyestragole in the bacterial …
Number of citations: 206 academic.oup.com
SMF Jeurissen, A Punt, T Delatour… - Food and Chemical …, 2008 - Elsevier
… that the synthesized 1′-hydroxyestragole used in the … of 1′-hydroxyestragole can be used as substrate to determine the sulfotransferase dependent formation of 1′-hydroxyestragole …
Number of citations: 70 www.sciencedirect.com
A Anthony, J Caldwell, AJ Hutt, RL Smith - Food and Chemical Toxicology, 1987 - Elsevier
… Moreover the percentage of an administered dose of estragole eliminated as 1-hydroxyestragole glucuronide in human urine is much lower than that found with even the lowest doses …
Number of citations: 121 www.sciencedirect.com
PM Probert, JM Palmer, W Alhusainy, AO Amer… - Toxicology Letters, 2016 - Elsevier
… genotoxic metabolite 1′-hydroxyestragole. … of 1′-hydroxyestragole, but did not result in detectable DNA damage. Exposing B-13/H cells – but not B-13 cells – to 1′-hydroxyestragole …
Number of citations: 10 www.sciencedirect.com
LV Iyer, MN Ho, WM Shinn, WW Bradford… - Toxicological …, 2003 - academic.oup.com
… 1′-Hydroxyestragole (1′-HE) is the proximate metabolite, … DNA adducts via formation of 1′-hydroxyestragole-2′,3′-… that the formation of 1′-hydroxyestragole glucuronide (1′-…
Number of citations: 61 academic.oup.com
DH Phillips, JA Miller, EC Miller, B Adams - Cancer Research, 1981 - AACR
… products of either 1'-hydroxyestragole-2',3'oxide or 1'-oxoestragole … coeluted on HPLC with reference 1'-hydroxyestragole … purity by HPLC and diluted with unlabeled 1'-hydroxyestragole …
Number of citations: 144 aacrjournals.org
RW Wiseman, TR Fennell, JA Miller, EC Miller - Cancer research, 1985 - AACR
… The assignments of the allylic protons in the 60-MHz 'H-NMR spectrum of 1'-hydroxyestragole … chemical shifts and splitting patterns of the allylic protons to those of 1'-hydroxyestragole …
Number of citations: 87 aacrjournals.org
TR Fennell, RW Wiseman, JA Miller, EC Miller - Cancer research, 1985 - AACR
… 1'-Hydroxy-2',3'-dehydroestragole is a synthetic acetylenic analogue of 1'-hydroxyestragole, the proximate … This analogue is considerably more potent than 1'-hydroxyestragole as an …
Number of citations: 55 aacrjournals.org
A Punt, T Delatour, G Scholz, B Schilter… - Chemical Research …, 2007 - ACS Publications
… and its metabolite 1‘-hydroxyestragole can induce … 1‘-hydroxyestragole, which is catalyzed by cytochrome P450 enzymes in the liver (Figure 1). The sulfuric ester of 1‘-hydroxyestragole …
Number of citations: 65 pubs.acs.org
A Paini, A Punt, F Viton, G Scholz, T Delatour… - Toxicology and applied …, 2010 - Elsevier
… 1′-hydroxyestragole. The model was extended by linking the area under the curve for 1′-hydroxyestragole … area under the curve for 1′-hydroxyestragole in the in vitro experiments. …
Number of citations: 64 www.sciencedirect.com

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